![molecular formula C17H15ClF3N3O B3003054 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one CAS No. 1798040-04-6](/img/structure/B3003054.png)
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound suggest that it may have interesting chemical and biological properties. The presence of a pyrimidine ring, a trifluoromethyl group, and a chlorophenyl group indicates that this compound could be a part of a study on novel pharmaceuticals or agrochemicals.
Synthesis Analysis
The synthesis of related compounds involves the condensation of different aldehydes with hydrazine derivatives. For instance, the synthesis of a similar compound, 4-chlorobenzaldehyde (2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone monohydrate, was achieved through a condensation reaction of 4-chlorobenzaldehyde with a hydrazine derivative, followed by crystallization to obtain the final product . This suggests that the synthesis of the compound might also involve a condensation step, possibly with a suitable pyridopyrimidinone derivative and an appropriate ketone or aldehyde precursor.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . The crystal structure analysis reveals that such molecules can be nearly planar, with certain moieties such as the trifluoromethyl group causing deviations from planarity. The molecular geometry can be optimized using computational methods like the B3LYP functional with 6-311G** basis sets, which often show good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactions involving compounds with pyrimidine rings can be diverse, depending on the functional groups attached to the core structure. The presence of reactive sites such as the ketone in the compound of interest suggests that it may undergo reactions typical for carbonyl compounds, such as nucleophilic addition or condensation. The hydrazone moiety in related compounds indicates that such functionalities can be introduced through reactions with hydrazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a trifluoromethyl group can increase the lipophilicity and potentially the biological activity of the compound. The crystal packing can be stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking, which can affect the solubility and stability of the compound . The biological activity of related compounds, such as their fungicidal activity, can be assessed through preliminary bioassays, which may also apply to the compound .
In the context of nonsteroidal anti-inflammatory drugs (NSAIDs), modifications to the pyrimidine ring, as seen in the synthesis of pyrazolo[1,5-a]pyrimidines, have been explored to enhance anti-inflammatory properties while reducing side effects like ulcerogenic activity . This suggests that the compound of interest, with its pyrimidine core, may also have potential as an NSAID, provided that its biological activity is favorable.
Propiedades
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O/c18-14-3-1-11(7-13(14)17(19,20)21)2-4-16(25)24-6-5-15-12(9-24)8-22-10-23-15/h1,3,7-8,10H,2,4-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTBJUCAWIMGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

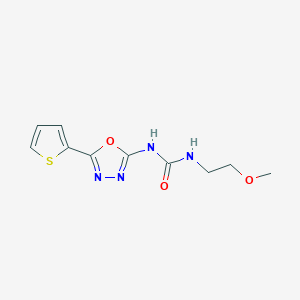
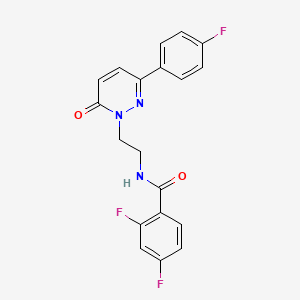
![N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B3002974.png)

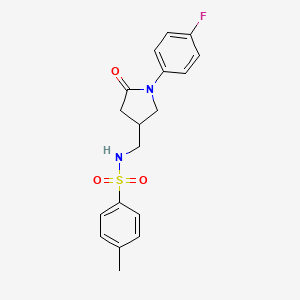
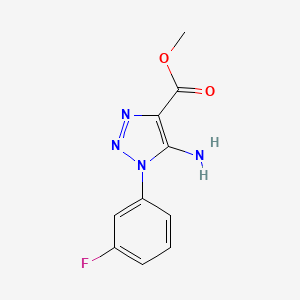

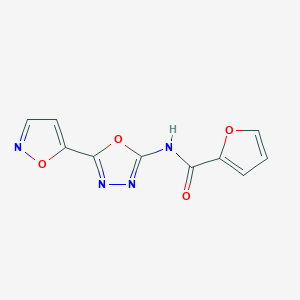
![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)

![3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B3002985.png)

![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)
![2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3002989.png)